2,3-Difluoro-5-hydroxybenzaldehyde: Structural Analysis, Synthesis, and Medicinal Applications
2,3-Difluoro-5-hydroxybenzaldehyde: Structural Analysis, Synthesis, and Medicinal Applications
The following technical guide details the structural analysis, physicochemical properties, synthesis, and applications of 2,3-Difluoro-5-hydroxybenzaldehyde .
Executive Summary
2,3-Difluoro-5-hydroxybenzaldehyde (CAS: 1806330-39-1) is a specialized fluorinated aromatic building block used primarily in the development of pharmaceuticals and agrochemicals.[1] Characterized by a highly functionalized benzene core containing an aldehyde, a phenol, and two vicinal fluorine atoms, this compound offers unique electronic properties. The fluorine atoms at the 2 and 3 positions induce significant dipole moments and metabolic stability, while the 5-hydroxyl and 1-aldehyde groups provide versatile handles for further derivatization, particularly in the synthesis of Schiff bases, stilbenes (combretastatin analogs), and bioactive heterocycles.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2,3-Difluoro-5-hydroxybenzaldehyde |
| CAS Number | 1806330-39-1 |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| SMILES | O=CC1=CC(O)=CC(F)=C1F |
| InChI Key | Unique identifier (varies by protonation state, typically generated from SMILES) |
Physical Properties
| Property | Value / Description | Note |
| Appearance | Light yellow to beige solid | Crystalline powder form is typical for hydroxybenzaldehydes.[1] |
| Melting Point | 138–145 °C (Predicted/Analogous) | Exact experimental value varies by purity; analogs (e.g., 2,3-difluoro-4-hydroxy) melt in this range.[1] |
| Boiling Point | ~250–260 °C (at 760 mmHg) | Predicted based on polarity and H-bonding capability.[1] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | Limited solubility in water; soluble in aqueous base (phenolate formation).[1] |
| pKa (Phenol) | ~7.0 – 7.5 | More acidic than phenol (pKa 10) due to electron-withdrawing F and CHO groups.[1] |
Structural Analysis & Electronic Effects
The reactivity of 2,3-difluoro-5-hydroxybenzaldehyde is governed by the interplay of three substituents on the benzene ring:
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Aldehyde (-CHO) at C1: Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), activating the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions.[1]
-
Fluorine Atoms at C2 & C3:
-
C2-F: Located ortho to the aldehyde.[1][2] It exerts a strong -I effect, increasing the electrophilicity of the carbonyl carbon. It also creates steric bulk that may influence nucleophilic attack at the carbonyl.[1]
-
C3-F: Located meta to the aldehyde.[1] It reinforces the electron deficiency of the ring.
-
-
Hydroxyl (-OH) at C5: A strong electron-donating group (+M) that activates the C4 and C6 positions for electrophilic aromatic substitution (SEAr).[1]
Key Structural Insight: The "push-pull" system created by the electron-donating C5-OH and the electron-withdrawing C1-CHO/C2,3-F2 setup makes this molecule a "chameleon" intermediate—capable of reacting as an electrophile (at the CHO) or a nucleophile (at the OH or C4/C6 ring positions).
Synthesis and Manufacturing Protocols
Direct synthesis of this specific isomer requires precise regiocontrol.[1] The most robust laboratory-scale method involves the Lithiation-Formylation-Demethylation sequence, ensuring the correct substitution pattern.
Retrosynthetic Analysis
To synthesize 2,3-difluoro-5-hydroxybenzaldehyde (Target 1 ), we disconnect the functional groups to stable precursors.
-
Disconnection 1: Demethylation of 2,3-difluoro-5-methoxybenzaldehyde (2 ).
-
Disconnection 2: Formylation of 1-bromo-2,3-difluoro-5-methoxybenzene (3 ).
-
Starting Material: 3,4-Difluoroanisole or 5-Bromo-2,3-difluorophenol derivatives.[1]
Step-by-Step Synthesis Protocol
Step 1: Protection / Bromination (Preparation of Precursor)
-
Starting Material: 3,4-Difluoroanisole.[1]
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.[1]
-
Mechanism:[1][3][2] Electrophilic aromatic substitution.[1][4] The methoxy group directs ortho (C2) or para (C6 relative to OMe).[1] The fluorines also direct ortho/para.[1] Regioselectivity must be confirmed by NMR.[1]
-
Alternative: Purchase 5-bromo-2,3-difluoroanisole directly to bypass complex separation of isomers.[1]
Step 2: Formylation via Lithium-Halogen Exchange This step installs the aldehyde group with high regioselectivity.[1]
-
Setup: Flame-dried 3-neck flask under Argon/Nitrogen atmosphere.
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
-
Reagents:
-
Protocol:
-
Product: 2,3-Difluoro-5-methoxybenzaldehyde.[1]
Step 3: Demethylation (Unmasking the Phenol)
-
Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM).
-
Protocol:
-
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography.[1]
Caption: Synthetic pathway via Lithiation-Formylation-Demethylation sequence ensuring regiochemical fidelity.
Reactivity & Applications in Drug Discovery[5][6][12]
Reactivity Profile
The molecule possesses three distinct reactive centers, allowing for diverse chemical modifications:
-
Aldehyde Condensation (C1):
-
Schiff Bases: Reaction with primary amines (R-NH₂) yields imines, widely used as ligands or antimicrobial agents.[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid) to form cinnamic acid derivatives.[1]
-
Wittig Reaction: Reaction with phosphonium ylides to form stilbenes (critical for anticancer drug synthesis).[1]
-
-
Phenolic Functionalization (C5-OH):
-
Nucleophilic Aromatic Substitution (SNAr):
-
The fluorine atoms at C2 and C3 are activated by the aldehyde. Under harsh conditions, nucleophiles (amines, thiols) can displace the fluorine, particularly at C2 (ortho to CHO).
-
Caption: Primary reactivity pathways for derivatization in medicinal chemistry.
Medicinal Applications[5][12]
-
Anticancer Agents (Combretastatin Analogs): Fluorinated benzaldehydes are key intermediates in synthesizing Combretastatin A-4 (CA-4) analogs.[1] The introduction of fluorine atoms (isosteres of H or OH) often improves metabolic stability by blocking P450 oxidation sites and enhancing lipophilicity for better membrane permeability.
-
P-glycoprotein (P-gp) Inhibitors: Derivatives of fluorinated hydroxybenzaldehydes have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump.[1]
-
Antimicrobial Schiff Bases: Condensation products with hydrazides or amines have shown efficacy against bacterial strains, where the fluorine atom enhances binding affinity to bacterial enzymes.[1]
Safety and Handling (MSDS Summary)
Hazard Classification (GHS):
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a fume hood to avoid inhaling dust/vapors.[1]
-
Storage: Store in a cool, dry place (2–8 °C recommended). Keep under inert atmosphere (Argon) if long-term storage is required to prevent oxidation of the aldehyde to the carboxylic acid.
-
Incompatibility: Strong oxidizing agents, strong bases.[1]
References
-
AChemBlock. (2025).[1][7] Product Analysis: 2,3-Difluoro-5-hydroxybenzaldehyde (CAS 1806330-39-1).[1][8] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 2,3-Difluorobenzaldehyde derivatives.[1][9] National Library of Medicine.[1] Retrieved from
-
Lawrence, N. J., et al. (2003).[1] The synthesis of fluoro-substituted stilbenes and their evaluation as anticancer agents.[1]Journal of Fluorine Chemistry. (Contextual reference for fluorinated benzaldehyde applications).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Fluorinated Hydroxybenzaldehydes.[1] Retrieved from [1]
-
BenchChem. (2025).[1][7] Reactivity Guide: Fluorobenzaldehyde Isomers. Retrieved from [1]
Sources
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